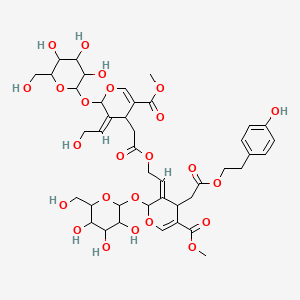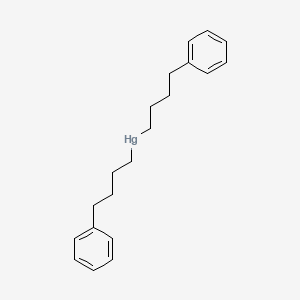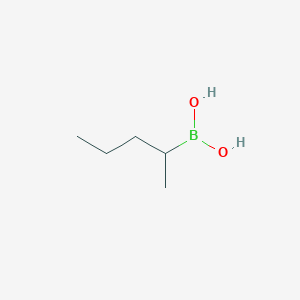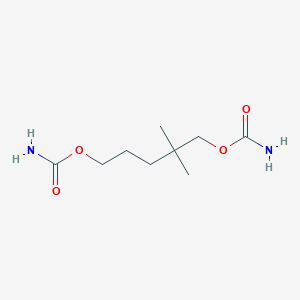
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate is a chemical compound with the molecular formula C10H20N2O4 It is known for its unique structure, which includes a carbamate group and a dimethylpentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate typically involves the reaction of 4,4-dimethylpentanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with urea to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
化学反応の分析
Types of Reactions
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 4,4-dimethylpentanol and urea.
Oxidation: Oxidative reactions can convert the carbamate group into a corresponding amide or carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 4,4-dimethylpentanol and urea.
Oxidation: Amides or carboxylic acids.
Substitution: Various carbamate derivatives.
科学的研究の応用
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of (5-Carbamoyloxy-4,4-dimethylpentyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
(5-Carbamoyloxy-4,4-dimethylpentyl) carbamate: Unique due to its specific structure and functional groups.
2,2-Dimethylpentane-1,5-diyl dicarbamate: Similar structure but different functional groups.
4,4-Dimethyl-2,8-dioxa-nonanedioic acid diamide: Another compound with a similar backbone but different functional groups.
Uniqueness
This compound stands out due to its specific combination of a carbamate group and a dimethylpentyl chain, which imparts unique chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(5-carbamoyloxy-4,4-dimethylpentyl) carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,6-15-8(11)13)4-3-5-14-7(10)12/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChIキー |
QWMNHTWAIMMMMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCOC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


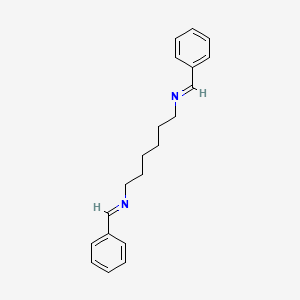
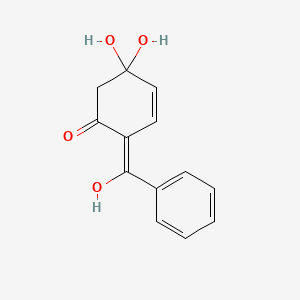
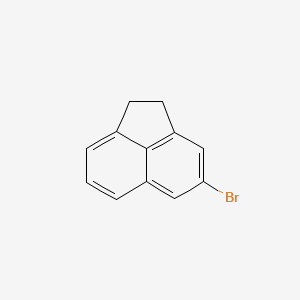

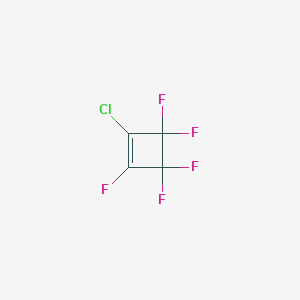



![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


